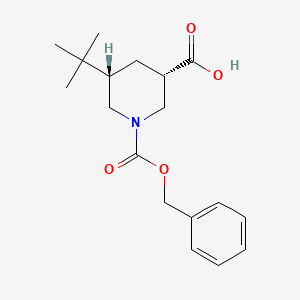![molecular formula C20H17FN4O B2487993 1-(2,3-Dimethylphenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one CAS No. 894994-02-6](/img/structure/B2487993.png)
1-(2,3-Dimethylphenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives typically involves condensation reactions, cyclization, and functional group transformations. For instance, similar compounds have been synthesized through aza-Wittig reactions, followed by annulation processes to introduce various substituents, indicating a versatile synthetic pathway that could be adapted for the title compound (Luo et al., 2017).
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidin-4-one derivatives has been characterized by techniques such as IR, NMR, LC-MS, and elemental analysis, providing detailed insights into their chemical environment and confirming the desired structural motifs (Luo et al., 2017).
Chemical Reactions and Properties
Pyrazolo[3,4-d]pyrimidin-4-one derivatives undergo various chemical reactions, including nucleophilic substitution and cycloaddition, to introduce new functional groups or modify existing ones. These reactions are crucial for diversifying the chemical and biological properties of these compounds (Rahmouni et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, play a significant role in the application of pyrazolo[3,4-d]pyrimidin-4-one derivatives. For instance, the crystal structure determination of similar compounds offers insights into their solid-state arrangements, which is essential for understanding their reactivity and interaction with biological targets (Kariuki et al., 2021).
Scientific Research Applications
Herbicidal Applications
1. Herbicidal Activity : A study found that certain pyrazolo[3,4-d]pyrimidine-4-one derivatives, including those with a structure similar to 1-(2,3-Dimethylphenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one, demonstrated effective herbicidal activity against plants like Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) (Luo, Zhao, Zheng, & Wang, 2017).
Antimicrobial and Anticancer Properties
2. Antimicrobial and Anticancer Activity : Various pyrazolo[3,4-d]pyrimidin-4-one derivatives, including those structurally related to the compound , have demonstrated significant antimicrobial and anticancer activities in vitro. Some synthesized compounds exhibited higher anticancer activity than reference drugs like doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).
3. Anticancer Properties : Another study synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives and tested their antitumor activity on the MCF-7 human breast adenocarcinoma cell line, with many compounds revealing potent antitumor activity (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Anti-Inflammatory Properties
4. Anti-Inflammatory Properties : The pyrazolo[1,5-a]pyrimidines class, which includes the compound of interest, has been explored for its potential as nonsteroidal anti-inflammatory drugs (NSAIDs). Some derivatives in this class exhibited significant anti-inflammatory properties without ulcerogenic activity, indicating a better safety profile compared to traditional NSAIDs (Auzzi, Bruni, Cecchi, Costanzo, Vettori, Pirisino, Corrias, Ignesti, Banchelli, & Raimondi, 1983).
Future Directions
properties
IUPAC Name |
1-(2,3-dimethylphenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O/c1-13-4-3-5-18(14(13)2)25-19-17(10-23-25)20(26)24(12-22-19)11-15-6-8-16(21)9-7-15/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJHOXNAIWDNFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethylphenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-ditert-butylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2487910.png)


![3-(4-Bromophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2487915.png)

![5-((3-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2487921.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2487922.png)

![2-methoxy-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2487925.png)


![5-[(4-Phenyl-1-piperazinyl)-thiophen-2-ylmethyl]-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2487930.png)

